Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound featuring a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate typically involves the condensation of appropriate thiazole derivatives under controlled conditions. One common method involves the reaction of 2,4-dimethylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Uniqueness
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. Its dual thiazole rings and ester functionality make it a versatile compound for various applications in research and industry .
Biological Activity
Methyl 2-{[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]amino}-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in various biological studies due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The thiazole ring is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. The molecular formula is C12H14N2O3S, with a molecular weight of approximately 270.32 g/mol.
1. Anticancer Activity
Research has indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results:
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells. It does this by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.
- Case Study : In a study involving human glioblastoma cells (U251), the compound demonstrated an IC50 value of <10μM, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
U251 (Glioblastoma) | < 10 | Apoptosis induction via caspases |
A431 (Carcinoma) | 15 | Cell cycle arrest |
2. Antimicrobial Activity
The compound also exhibits significant antimicrobial properties:
- Bacterial Inhibition : Studies have shown that it effectively inhibits the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 20μg/mL to 50μg/mL, showcasing its potential as an antibacterial agent.
- Mechanism : The antimicrobial mechanism involves disruption of bacterial cell membrane integrity and interference with metabolic pathways essential for bacterial survival .
Bacterial Strain | MIC Value (µg/mL) |
---|---|
Staphylococcus aureus | 20 |
Escherichia coli | 50 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can often be correlated with their structural features. Modifications on the thiazole ring or substituents at specific positions can significantly influence their potency:
- Substituent Effects : Methyl groups at positions 2 and 4 on the thiazole ring enhance lipophilicity and cellular uptake, contributing to increased biological activity.
- Thiazole Variants : Variants of this compound have been synthesized and tested, revealing that certain substitutions lead to improved anticancer and antimicrobial activities .
Properties
Molecular Formula |
C12H13N3O3S2 |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
methyl 2-[(2,4-dimethyl-1,3-thiazole-5-carbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H13N3O3S2/c1-5-9(20-7(3)13-5)10(16)15-12-14-8(6(2)19-12)11(17)18-4/h1-4H3,(H,14,15,16) |
InChI Key |
RDIRTPOUFRBMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)C)C(=O)OC |
Origin of Product |
United States |
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